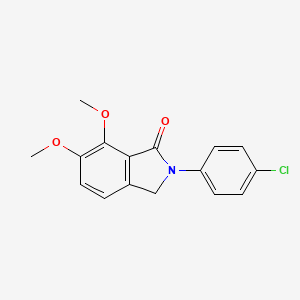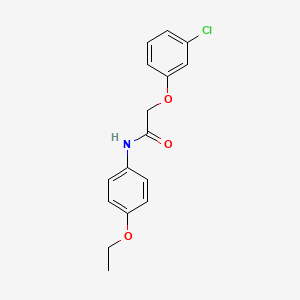![molecular formula C19H12ClN3O2 B5510310 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)
3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide" involves multiple steps including condensation reactions, nucleophilic substitutions, and cyclization processes to introduce the specific functional groups and achieve the desired molecular architecture. For example, substituted benzamides have been identified as potent inhibitors of certain kinase activities, highlighting the importance of structural specificity in the synthesis process for achieving biological activity (Borzilleri et al., 2006).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within the molecule and how this structure contributes to its physical and chemical properties, as well as its reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the molecular structure. For instance, studies on related benzamide derivatives have contributed to understanding the structure-activity relationships crucial for the design of therapeutic agents (Adhami et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide" and its derivatives can include substitutions, additions, and eliminations, which can significantly alter the compound's chemical properties and biological activity. The reactivity of the benzamide moiety, for instance, is pivotal in the synthesis of various pharmacologically active compounds (Patel & Patel, 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. For example, the solubility of benzamide derivatives in different solvents can affect their absorption and distribution in the body (Tumosienė et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are essential for predicting the compound's interactions within biological systems. These properties can be tailored during the synthesis process to enhance the compound's efficacy and reduce potential toxicity. Research on benzamide derivatives has shown that modifications to the benzamide moiety can lead to compounds with varied biological activities, underscoring the importance of chemical properties in drug design (Shim et al., 2002).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound has been investigated for its role in the synthesis of new derivatives with potential antimicrobial activity. For instance, the reactivity of similar structures towards nitrogen nucleophiles has been studied, leading to the synthesis of various substituted quinazolinones. These compounds were then screened for antibacterial and antifungal activities, demonstrating the potential of 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Cancer Research
- In cancer research, benzamide derivatives, including those related to 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, have been explored for their selective cytotoxicity against melanoma cells. These studies involve the synthesis of benzamide conjugates with alkylating cytostatics, aiming for targeted drug delivery in melanoma therapy. Some of these derivatives have shown enhanced efficacy compared to standard cytostatic drugs, indicating the potential for using 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide related compounds in developing new melanoma treatments (Wolf et al., 2004).
Antioxidant Activity
- Derivatives of 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide have also been explored for their antioxidant properties. Novel compounds synthesized from this chemical structure have been evaluated for their ability to scavenge free radicals and exhibit reducing power. Some derivatives have shown promising antioxidant activities, surpassing even known antioxidants like ascorbic acid in certain assays. This highlights the compound's utility in synthesizing new antioxidants for potential therapeutic applications (Tumosienė et al., 2019).
Material Science and Chemistry
- In material science, compounds related to 3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide have been used to create new materials with unique properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. These materials have potential applications in sensing, imaging, and as smart materials due to their luminescent properties and responsiveness to various stimuli (Srivastava et al., 2017).
properties
IUPAC Name |
3-chloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-5-1-3-12(9-14)18(24)22-15-6-7-17-16(10-15)23-19(25-17)13-4-2-8-21-11-13/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJCKLAMRHQROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)